molecular formula C20H24N4O2S B2893240 1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1171694-65-7

1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B2893240
CAS No.: 1171694-65-7
M. Wt: 384.5
InChI Key: JUSWAGHDMHRCTI-UHFFFAOYSA-N
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Description

1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the coupled intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory studies, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have provided insights into the binding interactions between the compound and its protein targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct physicochemical properties and enhances its potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-methyl-N-(oxolan-2-ylmethyl)-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-13(2)15-7-4-8-17-18(15)21-20(27-17)24(12-14-6-5-11-26-14)19(25)16-9-10-23(3)22-16/h4,7-10,13-14H,5-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSWAGHDMHRCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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